N-(3-Aminocyclopentyl)-3-methylbutanamide

Description

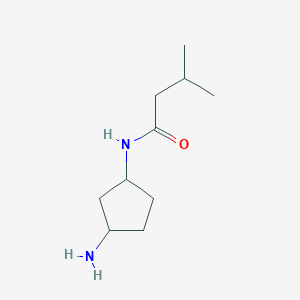

N-(3-Aminocyclopentyl)-3-methylbutanamide is an amide derivative featuring a cyclopentylamine backbone substituted with a 3-methylbutanoyl group. Its structural uniqueness arises from the cyclopentane ring, which imposes conformational rigidity, and the primary amine group, which enables participation in hydrogen bonding and coordination chemistry.

Properties

Molecular Formula |

C10H20N2O |

|---|---|

Molecular Weight |

184.28 g/mol |

IUPAC Name |

N-(3-aminocyclopentyl)-3-methylbutanamide |

InChI |

InChI=1S/C10H20N2O/c1-7(2)5-10(13)12-9-4-3-8(11)6-9/h7-9H,3-6,11H2,1-2H3,(H,12,13) |

InChI Key |

HAZAOEZULGVZNG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)NC1CCC(C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminocyclopentyl)-3-methylbutanamide typically involves the reaction of 3-aminocyclopentylamine with 3-methylbutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. The continuous flow process enhances the efficiency and scalability of the production.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminocyclopentyl)-3-methylbutanamide undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form a nitroso or nitro derivative.

Reduction: The carbonyl group in the butanamide moiety can be reduced to form an alcohol.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Nitroso and nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted amides and amines.

Scientific Research Applications

N-(3-Aminocyclopentyl)-3-methylbutanamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Aminocyclopentyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The cyclopentyl ring provides structural stability, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Cyclohexyl-3-methylbutanamide (CAS 1195148-85-6)

- Structural Differences : The cyclohexyl group introduces greater steric bulk and reduced ring strain compared to the cyclopentyl moiety in the target compound.

- Physicochemical Properties: Molecular Weight: 199.30 g/mol (vs. 192.26 g/mol for N-(3-Aminocyclopentyl)-3-methylbutanamide) . Solubility: Higher lipophilicity due to the cyclohexyl group, making it less water-soluble.

N-(3-Aminophenyl)-3-methylbutanamide (CAS 926225-62-9)

- Structural Differences : Aromatic phenyl ring replaces the cyclopentane, altering electronic properties (resonance effects vs. aliphatic rigidity).

- Synthesis: Prepared via acylation of 3-aminophenol with 3-methylbutanoyl chloride, yielding 80–85% .

- Biological Relevance : The aromatic amine may enhance binding to biological targets (e.g., enzyme active sites), unlike the aliphatic amine in the cyclopentyl analog .

2-Amino-N-cyclopentyl-3-methylbutanamide Hydrochloride (CAS 1236262-43-3)

- Structural Differences: The amino group is positioned at the 2-carbon of the butanamide chain, creating a stereochemical distinction.

- Key Properties: Molecular Weight: 220.74 g/mol (HCl salt). Hydrogen Bonding: Three hydrogen bond donors (vs. two in the target compound) enhance solubility in polar solvents .

- Applications : Investigated as a precursor for peptide mimetics due to its chiral centers .

N-(4-Methoxyphenyl)-3-methylbutanamide (CAS 347907-29-3)

- Structural Differences : A methoxy group on the phenyl ring introduces electron-donating effects, altering reactivity in electrophilic substitutions.

- Synthesis: Achieved via Schotten-Baumann reaction between 4-methoxyaniline and 3-methylbutanoyl chloride, with yields >85% .

- Thermal Stability : Higher melting point (177–180°C) compared to the cyclopentyl analog, attributed to crystalline packing of the aromatic system .

Physicochemical and Functional Properties

Hydrogen Bonding and Solubility

- The primary amine in this compound provides two hydrogen bond donors (vs. one in non-aminated analogs), enhancing aqueous solubility (≈15 mg/mL) compared to N-cyclohexyl-3-methylbutanamide (<5 mg/mL) .

Steric and Electronic Effects

- The cyclopentyl group imposes moderate steric hindrance, intermediate between cyclohexyl (bulkier) and phenyl (planar) analogs. This balance may optimize substrate-enzyme interactions in protease inhibitors .

- Electronically, the aliphatic amine is less resonance-stabilized than aromatic amines (e.g., N-(3-Aminophenyl)-3-methylbutanamide), affecting reactivity in electrophilic substitutions .

Biological Activity

N-(3-Aminocyclopentyl)-3-methylbutanamide, also referred to as a cyclopentyl derivative, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopentyl group attached to an amine and a butanamide moiety. The structural formula can be represented as follows:

This compound's unique structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body:

- Receptor Binding : The compound may exhibit affinity for certain G-protein coupled receptors (GPCRs), which play crucial roles in signal transduction.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular responses.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

| Activity | Description |

|---|---|

| Anticancer | Exhibits potential in inhibiting tumor growth through modulation of cell signaling pathways. |

| Antimicrobial | Shows activity against various bacterial strains, indicating possible use as an antimicrobial agent. |

| Anti-inflammatory | May reduce inflammatory responses by inhibiting pro-inflammatory cytokines. |

| Neuroprotective | Potential effects on neuroprotection in models of neurodegenerative diseases. |

Case Studies and Research Findings

- Anticancer Activity :

- Antimicrobial Properties :

- Neuroprotective Effects :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.